Boc-D-asparagine
Description
Significance of D-Amino Acids in Peptide Chemistry and Bioactive Molecule Design
D-amino acids, the stereoisomers of the common L-amino acids that constitute natural proteins, play a crucial role in contemporary chemical research, particularly in the design of peptides with therapeutic potential. Their incorporation into peptide sequences can confer remarkable advantages, primarily by increasing resistance to enzymatic degradation by proteases, which are highly specific for L-amino acid linkages frontiersin.orgnih.govlifetein.combiopharmaspec.comlifetein.com. This enhanced stability translates to longer peptide half-lives in biological systems, a critical factor for drug efficacy lifetein.comjpt.com.
Beyond stability, D-amino acids can influence peptide conformation, potentially improving receptor recognition and binding affinity, thereby modulating biological activity frontiersin.orgnih.govlifetein.commdpi.comnih.gov. Naturally occurring peptides containing D-amino acids are found in various biological contexts, including bacterial cell walls, antimicrobial peptides (such as gramicidin (B1672133) and bacitracin), and certain animal venoms, highlighting their evolutionary significance and functional roles frontiersin.orglifetein.comnih.govrsc.orgpnas.orgcdnsciencepub.com. The strategic use of D-amino acids allows researchers to create peptides that are less susceptible to degradation, exhibit altered biological activities, and possess unique structural properties, making them valuable tools in drug discovery and development lifetein.com. Furthermore, the inherent difference in stereochemistry between L- and D-amino acids can be exploited for target selectivity, as biological systems often exhibit high specificity for one enantiomer over the other biopharmaspec.comjpt.comtaylorandfrancis.com.
| Benefit of D-Amino Acids in Peptides | Description | Supporting Evidence |
| Enhanced Enzymatic Stability | Increased resistance to degradation by proteases and peptidases, leading to longer in vivo half-lives and improved bioavailability frontiersin.orgnih.govlifetein.combiopharmaspec.comlifetein.com. | frontiersin.orgnih.govlifetein.combiopharmaspec.comlifetein.com |
| Modulated Biological Activity | Can improve receptor recognition, binding affinity, and overall potency; may also lead to novel or altered biological functions frontiersin.orgnih.govlifetein.commdpi.comnih.gov. | frontiersin.orgnih.govlifetein.commdpi.comnih.gov |
| Structural Rigidity | Can stabilize specific peptide conformations, such as beta-turns, preventing susceptibility to enzymatic attack and enhancing structural integrity nih.govlifetein.com. | nih.govlifetein.com |
| Reduced Immunogenicity | D-amino acid-containing peptides (D-peptides) are often less immunogenic due to their non-recognition by mammalian immune systems, which are primarily geared towards L-amino acids pnas.org. | pnas.org |
| Target Selectivity | The stereospecificity of biological targets allows for selective interaction, potentially leading to more targeted therapeutic effects and reduced off-target activity biopharmaspec.comjpt.comtaylorandfrancis.com. | biopharmaspec.comjpt.comtaylorandfrancis.com |
| Novel Self-Assembly Properties | Incorporation of D-amino acids can influence peptide self-assembly into nanostructures, which is relevant for material science and drug delivery applications nih.govrsc.org. | nih.govrsc.org |
Strategic Importance of N-α-tert-Butyloxycarbonyl-D-Asparagine in Synthetic Methodologies
N-α-tert-Butyloxycarbonyl-D-Asparagine, commonly abbreviated as Boc-D-Asn-OH (CAS Number: 75647-01-7), is a crucial protected amino acid derivative widely employed in modern peptide synthesis. Its strategic importance lies in its dual functionality: the D-configuration of asparagine and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino terminus.
The Boc group serves as a temporary shield for the alpha-amino group, preventing it from participating in unwanted reactions during peptide chain elongation beilstein-journals.orgnih.gov. This protection is essential for controlled peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) methodologies that rely on the sequential coupling of protected amino acids beilstein-journals.orgchemimpex.comsigmaaldrich.compeptide.com. The Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), allowing for the subsequent coupling of the next amino acid in the sequence beilstein-journals.org.
The inclusion of D-asparagine as the core amino acid provides the benefits associated with D-enantiomers, such as enhanced peptide stability and potential modulation of biological activity, as discussed previously frontiersin.orgnih.govlifetein.combiopharmaspec.comnih.gov. Asparagine itself is a polar amino acid with a carboxamide side chain (-CONH₂), which can participate in hydrogen bonding and is crucial for the structure and function of many peptides and proteins creative-peptides.com. While the specific Boc-D-Asn-OH derivative does not inherently feature side-chain protection, related derivatives like Boc-D-Asn(Xan)-OH or Boc-D-Asn(Trt)-OH are used when side-chain reactivity or solubility issues arise during complex syntheses peptide.com. However, Boc-D-Asn-OH itself is a fundamental building block, enabling the introduction of the D-asparagine residue into synthetic peptide sequences.
The synthesis of Boc-D-Asn-OH typically involves the reaction of D-asparagine with tert-butyl dicarbonate (B1257347) or a similar Boc-introducing reagent fengchengroup.org. This protected derivative is a white crystalline powder with a molecular weight of approximately 232.23 g/mol and a melting point typically in the range of 170-181 °C chemimpex.comsigmaaldrich.comfengchengroup.orgchemicalbook.com. Its purity is generally high, often exceeding 98% as determined by TLC sigmaaldrich.com. The compound exhibits solubility in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), while having limited solubility in water fengchengroup.org. Its optical rotation, [α]D20, is approximately +6.5 ± 2º (C=1 in DMF) chemimpex.com.
Boc-D-Asn-OH is a versatile reagent utilized across various research and industrial sectors, including pharmaceutical development and biotechnology. Its role as a key building block facilitates the synthesis of complex peptides for potential therapeutic applications, research tools, and the study of protein structure and function chemimpex.com.
| Property | Value | Source(s) |
| Chemical Name | N-α-tert-Butyloxycarbonyl-D-Asparagine | chemimpex.comfengchengroup.orgchemicalbook.com |
| Synonyms | Boc-D-Asn-OH, Boc-(R)-Asparagine | chemimpex.comchemicalbook.com |
| CAS Number | 75647-01-7 | chemimpex.comsigmaaldrich.comfengchengroup.orgchemicalbook.com |
| Molecular Formula | C₉H₁₆N₂O₅ | chemimpex.comsigmaaldrich.comfengchengroup.orgchemicalbook.com |
| Molecular Weight | 232.23 g/mol | chemimpex.comsigmaaldrich.comchemicalbook.com |
| Appearance | White crystalline powder | chemimpex.comfengchengroup.org |
| Melting Point | 170-174 °C (approx.) | fengchengroup.org |
| 175-181 °C (approx.) | chemimpex.com | |
| Purity | ≥98.0% (TLC) | sigmaaldrich.com |
| Optical Rotation | [α]D²⁰ = +6.5 ± 2º (C=1 in DMF) | chemimpex.com |
| Solubility | Soluble in DMF, DMSO; low in water | fengchengroup.org |
| Primary Application | Peptide Synthesis (Boc-SPPS) | beilstein-journals.orgchemimpex.comsigmaaldrich.compeptide.com |
Compound List:
Boc-D-Asn-OH (N-α-tert-Butyloxycarbonyl-D-Asparagine)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYSQDHBALBGHX-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364634 | |
| Record name | Boc-D-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75647-01-7 | |
| Record name | Boc-D-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N α Tert Butyloxycarbonyl D Asparagine and Its Derivatives
Stereoselective Synthesis of Boc-Protected D-Amino Acid Building Blocks
The preparation of Boc-D-Asn-OH requires methods that ensure the correct D-stereochemistry at the α-carbon and the effective N-terminal Boc protection. These approaches primarily involve stereoselective chemical synthesis or enzymatic resolution, often followed by the Boc protection step.
Stereoselective Chemical Synthesis: Asymmetric synthesis routes leverage chiral auxiliaries or catalysts to control the stereochemical outcome. Methods such as the asymmetric alkylation of chiral glycinamide (B1583983) derivatives, for instance, using pseudoephedrine as a chiral auxiliary, allow for the stereoselective introduction of substituents. The resulting chiral precursors are then hydrolyzed to yield enantiomerically pure D-amino acids, which are subsequently protected with the Boc group nih.gov. Modern techniques like photoredox catalysis also offer pathways to synthesize unnatural α-amino acids with high stereoselectivity, sometimes utilizing N-Boc-protected precursors rsc.orgnih.gov.
Enzymatic Resolution and Synthesis: Enzymatic methods provide highly selective routes to enantiomerically pure amino acids. Kinetic resolution of racemic mixtures of amino acids or their derivatives is a widely used strategy nih.govCurrent time information in Bangalore, IN.. Enzymes, such as proteases (e.g., subtilisin, Alcalase) or aminoacylases, selectively catalyze reactions on one enantiomer, allowing for the separation of the desired D-isomer nih.govCurrent time information in Bangalore, IN.iris-biotech.de. For example, enzymatic hydrolysis of ester derivatives can yield optically pure D-amino acids nih.govCurrent time information in Bangalore, IN.. Furthermore, D-stereospecific enzymes can be employed for the direct synthesis of D-amino acid derivatives . These biocatalytic approaches are favored for their mild reaction conditions and high enantioselectivity Current time information in Bangalore, IN..
Boc Protection: Once the D-asparagine or a suitable precursor is obtained with the correct stereochemistry, the N-terminal amino group is protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) acs.orgnih.govarkat-usa.org. This reaction is typically performed in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, in a mixed solvent system, often involving water and an organic co-solvent like acetone (B3395972) or tert-butyl alcohol acs.orgnih.gov. This protection step is generally efficient, high-yielding, and crucially, preserves the stereochemical integrity of the α-carbon nih.govarkat-usa.org. For instance, Boc-D-Asn-OH has been prepared using Boc₂O with sodium hydroxide in a water/tert-butyl alcohol mixture, yielding the product with good purity and yield nih.gov.
Table 2.1: Representative Yields and Properties of Boc-Protected Amino Acids Prepared via Boc₂O Method
| Amino Acid | Solvent System | Base | Reaction Time (hr) | Yield (%) | mp (°C) | [α]D20 (Solvent) |
|---|---|---|---|---|---|---|
| Boc-Ala-OH | Water/t-BuOH | NaOH | 16 | 92–94 | 82–83 | −25.5 (acetic acid, c 2.0) |
| Boc-Asn-OH | Water/t-BuOH | NaOH | 18 | 80–81 | 176 (dec) | −7.2 (DMF, c 2.0) |
Note: Solvent systems are typically mixtures of water and tert-butyl alcohol.
Advanced Functionalization and Derivatization Strategies for N-α-tert-Butyloxycarbonyl-D-Asparagine
Following the synthesis of Boc-D-Asn-OH, advanced strategies are employed to modify its structure, particularly its side chain and carboxyl group, for specialized applications in peptide synthesis and drug design.
The amide side chain of asparagine (-CONH₂) can be susceptible to dehydration, leading to nitrile byproducts, especially during peptide coupling reactions involving carbodiimides researchgate.netbachem.comscite.ai. To mitigate this and to improve solubility, side-chain protection is often employed.
Xanthyl (Xan) Group: The xanthyl group is a commonly used protecting group for the amide side chain of asparagine (and glutamine) in Boc-based solid-phase peptide synthesis (SPPS) nih.govacs.orgarkat-usa.orgnih.govpeptide.com. It enhances the solubility of the asparagine derivative and protects the amide nitrogen from dehydration during activation steps nih.govacs.orgarkat-usa.orgpeptide.com. The xanthyl group is typically removed under acidic conditions, often concurrently with the Boc group during TFA cleavage arkat-usa.orgpeptide.com.
Trityl (Trt) Group: The trityl group, and its derivative 4-methyltrityl (Mtt), are also utilized for the protection of the asparagine and glutamine side-chain amides core.ac.ukrsc.org. Trityl protection can offer more rapid cleavage compared to other groups core.ac.uk. While often preferred in Fmoc chemistry, it is also applicable in Boc strategies rsc.org. However, incomplete deprotection of the trityl group can occur in specific contexts iris-biotech.de.
1-Tetralinyl Group: The 1-tetralinyl group has been developed and utilized as a carboxamide-protecting group for asparagine and glutamine in Boc-SPPS to prevent dehydration side reactions researchgate.netCurrent time information in Bangalore, IN..
Bioisosteric replacement is a key strategy in drug design to improve metabolic stability, pharmacokinetic properties, and biological activity. The tetrazole ring is a well-established bioisostere for carboxylic acids and amide groups nih.govresearchgate.netcambridgemedchemconsulting.com.
The synthesis of tetrazole analogues from asparagine typically involves modifying its side chain. A common approach involves converting the amide group (-CONH₂) of asparagine into a nitrile (-CN), followed by a [2+3] cycloaddition reaction with an azide (B81097) source, such as sodium azide, often catalyzed by a Lewis acid like zinc bromide core.ac.ukacs.orgorganic-chemistry.orgresearchgate.netresearchgate.net. This process can be achieved under mild conditions and is applicable to N-protected amino acids core.ac.ukacs.orgorganic-chemistry.orgresearchgate.net. For instance, N-Fmoc-protected amino acid amides can be converted to nitriles and subsequently to tetrazoles core.ac.ukresearchgate.net. While these methods are often demonstrated with Fmoc chemistry, the principles can be applied to Boc-protected asparagine, potentially involving conversion of the amide side chain to a nitrile, followed by tetrazole formation. The resulting tetrazole derivatives can then be incorporated into peptides, offering enhanced metabolic stability and altered biological interactions nih.govresearchgate.netcambridgemedchemconsulting.com.
The primary functional group available for modification on Boc-D-Asn-OH, apart from the side chain, is the free carboxyl group. This group is pivotal for its role as a building block in peptide synthesis.
Peptide Bond Formation: The carboxyl group of Boc-D-Asn-OH is readily activated using various coupling reagents to form amide (peptide) bonds with the amino group of another amino acid or peptide youtube.comsquarespace.combachem.com. Commonly employed coupling reagents include carbodiimides (e.g., DCC, DIC, EDC HCl), often in conjunction with additives like HOBt or HOAt to minimize racemization and side reactions peptide.combachem.com. Other efficient reagents such as BOP, PyBOP, HBTU, and TBTU are also widely used for peptide coupling peptide.combachem.com. The activation of the carboxyl group is a prerequisite for extending the peptide chain squarespace.combachem.com. For example, Boc-D-Asn-ONp (p-nitrophenyl ester) is a pre-activated derivative used in coupling reactions cymitquimica.com.
Other Modifications: The carboxyl group can also be converted into esters or reduced to an aldehyde, although these are less common modifications when Boc-D-Asn-OH is used as a standard peptide building block organic-chemistry.orgsquarespace.com. The Boc group itself can be removed under acidic conditions, regenerating the N-terminal amine for further reactions.
The N-terminal amino group, protected by the Boc moiety, is generally stable to the conditions used for carboxyl activation and peptide coupling. Modifications at the N-terminus primarily involve the removal of the Boc group to allow for the addition of the next amino acid or peptide fragment.
Advanced Applications in Peptide Synthesis Research
Implementation of N-α-tert-Butyloxycarbonyl-D-Asparagine in Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Asn-OH serves as a fundamental building block in Boc-SPPS, enabling the stepwise assembly of peptide chains. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino terminus, which is removed by treatment with trifluoroacetic acid (TFA). The side chain amide of asparagine, while often used unprotected in some Boc-SPPS protocols, can be prone to specific side reactions that necessitate careful consideration and potential protection peptide.compeptide.comosti.gov. The D-configuration of the asparagine residue introduces chirality that can significantly impact the biological activity and conformational properties of the final peptide.
Mechanistic Considerations of Boc-SPPS with D-Asparagine Residues
In Boc-SPPS, the synthesis proceeds from the C-terminus to the N-terminus. The first amino acid, protected with the Boc group and potentially with side-chain protecting groups, is attached to a solid support via a cleavable linker. Subsequent cycles involve:
Deprotection: Removal of the N-α-Boc group using an acidic reagent, typically TFA peptide2.comiris-biotech.depeptide.combiosynth.comcsic.es.
Washing: Removal of deprotection reagents and byproducts.
Activation and Coupling: The next Boc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain on the resin peptide2.comiris-biotech.de.
Washing: Removal of excess reagents and byproducts.
When incorporating Boc-D-Asn-OH, the mechanism involves the activation of its carboxyl group, followed by nucleophilic attack by the free amine of the resin-bound peptide. The D-chirality of the asparagine residue means that the stereochemical integrity at this residue is maintained throughout the synthesis, provided racemization is avoided during activation and coupling peptide.com.
Optimization of Coupling Reactions and Reagent Selection
Efficient coupling of Boc-D-Asn-OH is critical for achieving high yields and purity. This involves selecting appropriate coupling reagents and optimizing reaction conditions to minimize side reactions.
Several coupling reagents are commonly employed in Boc-SPPS, each with distinct mechanisms and efficacy:
Carbodiimides (DCC, DIC): Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) activate the carboxyl group of amino acids, facilitating amide bond formation. DCC is less suitable for SPPS due to the precipitation of its urea (B33335) byproduct, whereas DIC, forming a soluble urea, is preferred peptide.com. Carbodiimides, however, can promote the dehydration of asparagine and glutamine side chains during activation peptide.comosti.gov.
Additives (HOBt): 1-Hydroxybenzotriazole (B26582) (HOBt) is frequently used in conjunction with carbodiimides. It reacts with the activated carboxyl group to form a more stable and less racemizing OBt ester intermediate, which then couples with the amine peptide.compeptide2.comnih.gov. This combination generally improves coupling efficiency and reduces racemization peptide.compeptide2.com.
Phosphonium Salts (BOP Reagent): The BOP reagent (benzotriazol-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate) is a highly effective coupling agent known for its rapid reaction kinetics and low propensity for racemization peptide2.comresearchgate.net. It can be particularly useful for difficult couplings. However, in some instances, multiple couplings might be required for asparagine residues due to potential side reactions during activation, such as the formation of Boc-aminosuccinimide researchgate.netluxembourg-bio.com.
Table 1: Common Coupling Reagents in Boc-SPPS
| Reagent | Type | Mechanism | Advantages | Disadvantages/Side Reactions Relevant to Asn |
| DCC | Carbodiimide (B86325) | Forms activated ester/anhydride | Widely used, effective | Insoluble urea byproduct (SPPS issue), can promote dehydration of Asn |
| DIC | Carbodiimide | Forms activated ester/anhydride | Soluble urea byproduct (better for SPPS) | Can promote dehydration of Asn |
| HOBt | Additive | Forms activated OBt ester with carbodiimides | Minimizes racemization, improves coupling | Enhances coupling efficiency |
| BOP Reagent | Phosphonium salt | Forms activated ester | Fast coupling, low racemization | Can require multiple couplings for Asn due to potential Boc-aminosuccinimide formation |
Asparagine residues, particularly when activated, are susceptible to side reactions involving their amide side chain:
Dehydration: The amide side chain of asparagine can undergo dehydration, especially during activation steps, leading to the formation of a nitrile group (β-cyanoalanyl residue) peptide.comosti.gov. This reaction is often facilitated by carbodiimide activation osti.gov.
Aspartimide Formation: While more commonly associated with aspartic acid, similar cyclization events can occur with asparagine, leading to aspartimide intermediates. These are catalyzed by both acids and bases and can result in epimerization and the formation of β-peptides, which are difficult to separate from the desired product sigmaaldrich.comiris-biotech.de. The presence of the amide side chain in asparagine can contribute to these types of side reactions, especially under prolonged or harsh conditions peptide.com.
To circumvent or minimize these side reactions when using Boc-D-Asn-OH:
Amide Protection: Protecting the amide nitrogen of asparagine is a highly effective strategy. The xanthyl (Xan) protecting group is commonly used for this purpose in Boc chemistry peptide.comiris-biotech.deluxembourg-bio.com. Boc-D-Asn(Xan)-OH offers enhanced stability against dehydration and other side reactions involving the amide side chain luxembourg-bio.comiris-biotech.de.
Coupling Reagent Choice: The use of HOBt in conjunction with carbodiimides has been shown to significantly reduce nitrile formation during Boc-Asn coupling osti.gov.
Optimized Coupling Conditions: Careful selection of solvents, reaction times, and reagent stoichiometry can also help minimize side reactions. In some cases, repeating the coupling step for asparagine residues might be necessary researchgate.netluxembourg-bio.com.
Table 2: Asparagine Side Reactions and Mitigation in Boc-SPPS
| Side Reaction | Mechanism/Cause | Consequences | Mitigation Strategy | Relevant Boc-D-Asn-OH Derivative |
| Dehydration (Nitrile Formation) | Activation of amide side chain, especially with carbodiimides. | Formation of β-cyanoalanyl residue. | Use of HOBt with carbodiimides; protection of amide nitrogen. | Boc-D-Asn(Xan)-OH |
| Aspartimide Formation (related to amide side chain) | Base/acid catalysis, intramolecular cyclization. | Epimerization, formation of β-peptides. | Protection of amide nitrogen. | Boc-D-Asn(Xan)-OH |
Orthogonal Protection Strategies in Hybrid Boc/Fmoc Approaches
Hybrid SPPS strategies combine elements of both Boc and Fmoc chemistries to leverage their respective advantages. Orthogonality refers to the ability to selectively remove one type of protecting group without affecting others biosynth.comsigmaaldrich.com.
Boc/Bn vs. Fmoc/tBu: The traditional Boc/Bn strategy uses acid-labile Boc for N-α protection and benzyl-based groups for side chains, considered quasi-orthogonal as both are acid-labile but removable with different acid strengths biosynth.com. The Fmoc/tBu strategy, employing base-labile Fmoc for N-α and acid-labile tBu for side chains, offers true orthogonality iris-biotech.debiosynth.com.
Hybrid Applications: Boc-D-Asn-OH can be integrated into hybrid strategies. For instance, it might be used as a Boc-protected residue in an otherwise Fmoc-based synthesis, or vice versa. This requires careful planning to ensure the Boc group on D-Asparagine is stable to Fmoc deprotection conditions (e.g., piperidine) and that the Fmoc-protected residues are stable to Boc deprotection conditions (e.g., TFA) rsc.orgrsc.org. The primary advantage of such hybrid approaches is the ability to utilize the specific benefits of each chemistry, such as the milder deprotection of Fmoc or the specific side-chain protection options available in Boc chemistry. For example, Boc-SPPS might be employed for specific segments of a peptide, or Boc-D-Asn-OH could be used as a terminal residue in a synthesis that predominantly uses Fmoc chemistry.
Table 3: Boc vs. Fmoc Strategies in SPPS
| Feature | Boc/Bn Strategy | Fmoc/tBu Strategy | Relevance to Boc-D-Asn-OH |
| Nα-Deprotection | Acid labile (TFA) | Base labile (Piperidine) | Boc-D-Asn-OH is compatible with Boc deprotection conditions. If used in a hybrid strategy with Fmoc, its Boc group would need to be stable to piperidine. |
| Side Chain Deprotection | Acid labile (HF, TFMSA) | Acid labile (TFA) | Side chain protection groups for Asn in Boc-SPPS are typically acid labile. |
| Orthogonality | Quasi-orthogonal (both acid labile) | Orthogonal (base vs. acid labile) | Boc-D-Asn-OH's Boc group is acid labile. In a hybrid strategy, its stability to Fmoc deprotection conditions (base) is crucial. |
| Harshness of Cleavage | HF (highly toxic) | TFA (less toxic) | Boc-SPPS generally requires harsher cleavage conditions. |
| Side Reactions | Dehydration, aspartimide formation (can be managed) | Aspartimide formation (major concern, managed by specific Asp derivatives), diketopiperazines | Boc-D-Asn-OH is susceptible to dehydration and potentially aspartimide-like issues if not managed. |
Investigative Roles in Chemical Biology and Medicinal Chemistry
Rational Design and Synthesis of Bioactive Peptides Incorporating N-α-tert-Butyloxycarbonyl-D-Asparagine
The rational design of peptides with specific biological functions often necessitates the use of non-canonical amino acids and protective group strategies. Boc-D-Asn-OH is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating peptides with defined sequences nih.govresearchgate.netmerckmillipore.com. The Boc group protects the N-terminal amine during coupling reactions, preventing unwanted side reactions and ensuring regioselective peptide bond formation nih.govresearchgate.net.
The incorporation of D-amino acids, such as D-Asparagine, into peptide sequences is a strategic approach to enhance peptide stability and modify their pharmacological properties. Unlike their L-counterparts, D-amino acids are generally resistant to degradation by endogenous proteases, which typically cleave peptide bonds between L-amino acids biopharmaspec.comnih.govpeptide.compnas.org. This increased resistance to proteolysis translates into longer serum half-lives and improved bioavailability, making peptides more viable as therapeutic agents biopharmaspec.comnih.govpeptide.compnas.orgjpt.com. Boc-D-Asn-OH provides a convenient means to introduce this beneficial D-chirality at the asparagine position during synthesis, allowing researchers to engineer peptides with tailored stability profiles and altered interaction capabilities with biological targets frontiersin.orgmdpi.commdpi.com.
Contributions to Drug Discovery Research and Therapeutic Agent Development
The strategic use of Boc-D-Asn-OH in peptide synthesis directly contributes to drug discovery by enabling the creation of peptide analogs with enhanced therapeutic potential. Peptides incorporating D-amino acids have demonstrated significant improvements in their pharmacokinetic and pharmacodynamic properties, leading to the development of more effective drugs. For instance, D-amino acid substitutions have been employed to create peptide therapeutics with increased resistance to enzymatic degradation, thereby prolonging their duration of action and reducing the frequency of administration biopharmaspec.comnih.govpeptide.compnas.orgjpt.com.
Examples of therapeutic applications where D-amino acid incorporation is critical include the development of potent analgesics, such as DALA (a D-Ala-2 Met-enkephalin analogue), and drugs for chronic conditions like difelikefalin, which contains multiple D-amino acids biopharmaspec.com. Furthermore, D-amino acids can influence receptor binding affinity and selectivity, playing a key role in the recognition of peptides by their biological targets frontiersin.orgmdpi.com. The incorporation of D-Asparagine, facilitated by Boc-D-Asn-OH, allows for the fine-tuning of these interactions, potentially leading to more potent and specific therapeutic agents for a wide range of diseases, including cancer clinmedjournals.org and infectious diseases mdpi.com.
Exploration in Protein Conformational Studies and Structure-Activity Relationship (SAR) Investigations
Understanding the relationship between a peptide's three-dimensional structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to rational drug design. Boc-D-Asn-OH is a valuable tool in SAR studies, particularly in "D-scanning" experiments where specific L-amino acids are systematically replaced with their D-enantiomers nih.govresearchgate.netnih.gov. These studies reveal critical insights into the conformational requirements for peptide activity.
Integration within Chemical Probes and Bioconjugation Methodologies (e.g., "Click Chemistry" Concepts)
Boc-D-Asn-OH serves as a precursor for peptides that can be engineered into sophisticated chemical probes or utilized in bioconjugation strategies. Following peptide synthesis and removal of the Boc protecting group, the resulting peptide can be further modified to incorporate functional groups for various applications. Bioconjugation techniques, particularly "click chemistry," offer efficient and selective methods for attaching labels, drugs, or other biomolecules to peptides nih.govqyaobio.comcpcscientific.combachem.com.
Click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enables the formation of stable triazole linkages, which can be used to conjugate peptides to a wide array of molecules nih.govqyaobio.combachem.com. This allows for the creation of fluorescently labeled peptides for imaging, peptides conjugated to cytotoxic agents for targeted drug delivery, or peptides functionalized with affinity tags for biochemical assays qyaobio.comcpcscientific.combachem.com. Peptides synthesized using Boc-D-Asn-OH can thus be readily adapted for use as chemical probes to investigate biological pathways, track peptide localization within cells, or develop diagnostic tools, leveraging the stability and unique properties conferred by the D-amino acid.
Data Tables
Table 1: Key Properties of Boc-D-Asn-OH
| Property | Value | Reference(s) |
| Chemical Name | N-α-tert-Butyloxycarbonyl-D-asparagine | chemimpex.comsigmaaldrich.comnih.goviris-biotech.de |
| Synonyms | Boc-D-Asn-OH, Nα-Boc-D-asparagine, Boc-D-asparagine | chemimpex.comsigmaaldrich.comnih.goviris-biotech.de |
| CAS Number | 75647-01-7 | chemimpex.comsigmaaldrich.comnih.goviris-biotech.demybiosource.com |
| Molecular Formula | C₉H₁₆N₂O₅ | chemimpex.comnih.gov |
| Molecular Weight | 232.23 g/mol | chemimpex.comnih.govmybiosource.com |
| Purity | ≥ 99% (HPLC), ≥98.0% (TLC) | chemimpex.comsigmaaldrich.com |
| Appearance | White powder | chemimpex.com |
| Optical Rotation | [α]D²⁰ = +6.5 ± 2º (C=1 in DMF) | chemimpex.com |
Table 2: Benefits of D-Amino Acid Incorporation in Peptide Therapeutics
| Benefit | Description | Reference(s) |
| Enhanced Stability | Increased resistance to enzymatic degradation and proteolysis, leading to longer half-lives in biological systems. | biopharmaspec.comnih.govpeptide.compnas.orgjpt.commdpi.comnih.govnih.gov |
| Improved Pharmacokinetics | Better bioavailability, reduced renal clearance, and extended duration of action, making peptides more suitable for systemic administration. | biopharmaspec.comnih.govpeptide.compnas.orgjpt.com |
| Altered Receptor Binding | D-amino acids can influence peptide conformation and interaction with biological targets, potentially enhancing binding affinity and specificity. | frontiersin.orgmdpi.com |
| Increased Potency | In some cases, the incorporation of D-amino acids has led to significant improvements in biological activity, sometimes by several orders of magnitude. | pnas.org |
| Reduced Immunogenicity | Peptides containing D-amino acids may elicit a reduced immune response compared to their L-amino acid counterparts. | pnas.org |
| Conformational Control | D-amino acids can stabilize or alter peptide secondary structures (e.g., α-helices, β-turns), influencing overall peptide conformation and function. | mdpi.comnih.govresearchgate.netnih.gov |
Compound List
Boc-D-Asn-OH (N-α-tert-Butyloxycarbonyl-D-Asparagine)
D-Asparagine
L-Asparagine
Asparagine
tert-Butyloxycarbonyl (Boc) group
Peptides
Amino acids
D-amino acids
L-amino acids
Host Defense Peptides (HDPs)
Antimicrobial Peptides (AMPs)
Opioid Peptides
Lunasin
Difelikefalin
DALA
Dermorphin
Glutamate
Oxaloacetate
Alanine
Serine
Histidine
Lysine
Arginine
Tryptophan
Phenylalanine
Leucine
Isoleucine
Valine
Proline
Cysteine
Methionine
Glycine
Trifluoroacetic acid (TFA)
Piperidine
Dimethylformamide (DMF)
N,N-diisopropylethylamine (DIPEA)
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU)
Oxyma pure
N,N'-Diisopropylcarbodiimide (DIC)
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (PyBOP)
O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
N-methyltrityl (Mtt)
2,5-Dihydroxy benzoic acid (2,5-DHB)
Azides
Alkynes
Triazoles
Analytical Methodologies for Characterization and Quality Control in Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of Boc-D-Asn-OH. Reversed-phase HPLC (RP-HPLC) is commonly used to separate the compound from any potential byproducts or impurities arising from its synthesis. The method's high resolution allows for the accurate quantification of the main component, with purity levels for commercially available Boc-D-Asn-OH typically expected to be ≥98%.
Determining enantiomeric purity is equally critical to ensure the absence of its L-enantiomer, Boc-L-Asn-OH. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Crown-ether based CSPs, for instance, have proven to be particularly effective for the separation of D- and L-amino acid enantiomers. chromatographyonline.com Alternatively, the amino acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral reversed-phase column. sci-hub.se This analysis confirms the stereochemical integrity of the D-asparagine building block, which is essential for the synthesis of peptides with specific three-dimensional structures and biological activities.
| Parameter | Typical Conditions for Purity Analysis | Typical Conditions for Chiral Analysis |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., Crown Ether) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA | Isocratic, e.g., 84% MeOH/16% H₂O with 5 mM HClO₄ chromatographyonline.com |
| Flow Rate | ~1.0 mL/min | ~0.6 - 1.0 mL/min |
| Detection | UV at 210-220 nm | UV or Fluorescence (if derivatized) |
| Purpose | Quantify chemical purity and identify impurities | Quantify the ratio of D- to L-enantiomer |
Mass Spectrometry (MS) Applications in Peptide Analysis and Structural Elucidation
Mass Spectrometry (MS) is an indispensable tool for the characterization of Boc-D-Asn-OH, primarily used to confirm its molecular weight and elemental composition. Techniques like Electrospray Ionization (ESI) are coupled with mass analyzers to provide a precise mass-to-charge (m/z) ratio, which should correspond to the calculated molecular weight of Boc-D-Asn-OH (232.23 g/mol ). sigmaaldrich.com
In the broader context of peptide research, MS plays a crucial role in analyzing peptides that incorporate the Boc-D-Asn-OH residue. nih.gov Tandem mass spectrometry (MS/MS) is used for peptide sequencing. nih.gov During this process, the peptide is fragmented in a controlled manner, and the resulting fragment ions provide information about the amino acid sequence. The presence of a D-asparagine residue can be confirmed by comparing the fragmentation pattern of an endogenous or synthetic peptide with that of a synthetic standard containing the known D-amino acid. nih.gov While MS itself does not distinguish between diastereomeric peptides (which have identical masses), it is a critical component of LC-MS/MS workflows that can separate these isomers chromatographically before mass analysis. nih.gov
| Ion Type | Description | Expected m/z for Boc-D-Asn-OH (C₉H₁₆N₂O₅) |
| [M+H]⁺ | Protonated Molecule | 233.11 |
| [M+Na]⁺ | Sodium Adduct | 255.09 |
| [M-H]⁻ | Deprotonated Molecule | 231.10 |
| [M-Boc+H]⁺ | Loss of Boc group | 133.06 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural elucidation of Boc-D-Asn-OH. One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to confirm the compound's covalent structure by assigning signals to each hydrogen and carbon atom in the molecule. chemicalbook.comrsc.org The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum provide a unique fingerprint of the molecule, confirming the presence of the tert-butoxycarbonyl (Boc) group, the asparagine side chain, and the α-carbon environment. cheminfo.org
Furthermore, NMR is extensively used for the conformational analysis of peptides containing asparagine residues. nih.govresearchgate.net Techniques like the Nuclear Overhauser Effect (NOE) provide information about the spatial proximity of protons, which helps in determining the three-dimensional structure of peptides in solution. uzh.ch While a detailed conformational analysis of the small Boc-D-Asn-OH molecule itself is less common, the principles are directly applicable to studying how the incorporation of this D-amino acid influences the local and global conformation of a peptide chain. nih.govauremn.org.br These studies are vital for understanding the structure-function relationships of peptides containing D-amino acids.
| Nucleus | Group | Expected Chemical Shift Range (ppm) |
| ¹H NMR | Boc (C(CH₃)₃) | ~1.4 |
| α-CH | ~4.2 - 4.5 | |
| β-CH₂ | ~2.6 - 2.9 | |
| Side Chain NH₂ | ~7.0 - 7.5 | |
| ¹³C NMR | Boc (C(CH₃)₃) | ~28 |
| Boc Quaternary C | ~80 | |
| α-C | ~51 - 53 | |
| β-C | ~36 - 38 | |
| Carboxyl C=O | ~172 - 175 | |
| Side Chain Amide C=O | ~173 - 176 |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Advanced Chiral Analysis Techniques for D-Amino Acid Quantitation
Beyond standard chiral HPLC, more advanced and highly sensitive techniques are required for the precise quantitation of D-amino acids like D-asparagine, especially when they are present in trace amounts within complex biological matrices. researchgate.net These methods often involve pre-column derivatization coupled with liquid chromatography-mass spectrometry (LC-MS). mdpi.comfujifilm.com
One widely used approach is derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the amino group of both D- and L-asparagine to form diastereomers. nih.gov These diastereomers exhibit different physicochemical properties and can be readily separated using standard reversed-phase HPLC and detected with high sensitivity by MS. nih.gov Another method involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, such as N-tert-butyloxycarbonyl-D-cysteine, to form fluorescent diastereomeric isoindoles that can be separated and quantified. researchgate.net Two-dimensional HPLC systems, which combine a reversed-phase column with a chiral column, offer enhanced selectivity for analyzing D-amino acids in complex samples like food products or biological fluids. nih.gov These advanced methods provide the high sensitivity and accuracy needed for research into the biological roles of D-amino acids. researchgate.netmdpi.com
Spectroscopic Methods and X-ray Crystallography for Structural Biology Research
In addition to NMR and MS, other spectroscopic methods contribute to the characterization of amino acid derivatives. Infrared (IR) spectroscopy, for example, can be used to confirm the presence of key functional groups in Boc-D-Asn-OH, such as the N-H, C=O (from both the carbamate (B1207046) and the carboxylic acid/amide), and C-H bonds, by identifying their characteristic vibrational frequencies.
Future Research Directions and Methodological Advancements
Development of Novel Synthetic Routes and Reagents for N-α-tert-Butyloxycarbonyl-D-Asparagine
The synthesis of Boc-D-Asn-OH is a critical first step for its use in peptide chemistry. While established methods exist, ongoing research aims to improve efficiency, safety, and environmental sustainability. The primary method for introducing the tert-Butyloxycarbonyl (Boc) protecting group involves the reaction of D-asparagine with a Boc-donating reagent under basic conditions.
Historically, reagents like t-BOC azide (B81097) were used, but its thermal instability and potential for detonation have led to its replacement by safer alternatives. The most common and effective modern reagent is di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.comorganic-chemistry.org The typical synthesis involves dissolving D-asparagine and a base, such as sodium carbonate or sodium hydroxide (B78521), in a mixed solvent system like dioxane and water, followed by the addition of Boc₂O. chemicalbook.com
Future research is focused on several key areas:
Greener Solvents: Exploring the replacement of traditional organic solvents like dioxane with more environmentally benign alternatives.
Alternative Reagents: While Boc₂O is highly effective, research into new, stable amino-protecting reagents continues, aiming for even higher yields and easier purification. organic-chemistry.org For instance, reagents like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) offer rapid, high-yield protection at room temperature, with by-products that are easily removed.
Process Optimization: Fine-tuning reaction parameters such as pH, temperature, and reagent stoichiometry to maximize yield and purity while minimizing reaction time and waste.
Enzymatic Synthesis: Investigating the potential for enzymatic or biocatalytic methods to introduce the Boc group, which could offer high stereoselectivity and milder reaction conditions.
Table 1: Comparison of Reagents for Boc-Protection of D-Asparagine
| Reagent | Common Abbreviation | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Di-tert-butyl dicarbonate | Boc₂O, Boc Anhydride | High reactivity, stable, readily available. chemicalbook.comorganic-chemistry.org | By-products require careful removal. |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | BOC-ON | Rapid reaction at room temp, easy by-product removal. | Can be more expensive than Boc₂O. |
| O-tertiary-butyl S-phenyl thiocarbonate | - | Effective for converting amino acid salts. google.com | By-product (thiophenol) requires oxidative workup. google.com |
| tert-Butoxycarbonyl azide | t-BOC azide | Historically significant. | Thermally unstable and potentially explosive. |
Innovations in Peptide Synthesis Protocols for Minimizing Epimerization and Side Products
A significant challenge in peptide synthesis, particularly when incorporating asparagine residues, is the risk of side reactions. nih.gov The two major issues are epimerization (the conversion of the D-isomer to the L-isomer, or vice-versa) and the formation of side products through cyclization. nih.govacs.orgnih.gov Epimerization is highly undesirable as it can alter the peptide's conformation and biological activity, and the resulting diastereomers are often difficult to separate. nih.govnih.gov
Asparagine residues are particularly susceptible to epimerization and other side reactions via the formation of a succinimide (B58015) intermediate, which can lead to racemization and the formation of β-aspartyl peptide bonds. acs.orgpeptide.com Research into innovative protocols to minimize these issues during the coupling of Boc-D-Asn-OH is a high priority.
Key areas of innovation include:
Advanced Coupling Reagents: The choice of coupling reagent significantly impacts epimerization. u-tokyo.ac.jp While carbodiimide (B86325) reagents like DCC and EDC can be effective, they often lead to higher rates of racemization unless additives are used. u-tokyo.ac.jpcreative-peptides.com Newer uronium-based reagents such as HATU and HCTU are often preferred as they can improve coupling efficiency and reduce side reactions. creative-peptides.com Some studies have shown HATU to be superior to HBTU for coupling asparagine residues. pnas.org
Epimerization Suppressing Additives: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its more effective derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is a standard practice to suppress racemization. u-tokyo.ac.jpcreative-peptides.com These additives work by minimizing the lifetime of the reactive intermediate that is prone to epimerization.
Solvent Optimization: The reaction solvent can influence the rate of epimerization, with polar aprotic solvents like DMF sometimes increasing the risk. u-tokyo.ac.jp Research into alternative solvents or mixed-solvent systems, such as those containing DMSO or trifluoroethanol (TFE), can help disrupt peptide aggregation and may reduce side reactions. creative-peptides.compnas.org
Side-Chain Protection: Although Boc-D-Asn-OH has an unprotected side-chain amide, a common strategy to prevent succinimide formation is to use a temporary protecting group on the side-chain nitrogen, such as the trityl (Trt) or xanthyl (Xan) group. peptide.com While this requires an additional deprotection step, it significantly reduces the risk of side reactions, especially in problematic sequences. peptide.com
Table 2: Strategies to Minimize Side Reactions During Boc-D-Asn-OH Coupling
| Factor | Challenge | Mitigation Strategy |
|---|---|---|
| Coupling Reagent | High reactivity can promote epimerization. | Use uronium/phosphonium reagents (e.g., HATU, HCTU) over carbodiimides alone. creative-peptides.com |
| Additives | Activated amino acid is susceptible to racemization. | Add epimerization suppressants like HOBt or HOAt to the coupling reaction. u-tokyo.ac.jpcreative-peptides.com |
| Solvent | Polar solvents can increase epimerization rates. u-tokyo.ac.jp | Use less polar solvents where possible or employ mixed solvents (e.g., with DMSO) to reduce aggregation. creative-peptides.com |
| Temperature | Higher temperatures can accelerate side reactions. | Perform couplings at lower temperatures to suppress epimerization. u-tokyo.ac.jp |
| Side-Chain Reactivity | Asparagine side-chain amide can form a succinimide ring. acs.org | For difficult sequences, consider using a side-chain protected derivative like Boc-D-Asn(Trt)-OH. peptide.com |
Expanding the Scope of Bioactive Peptide Applications and Analog Design
Boc-D-Asn-OH is a crucial building block for the synthesis of peptide-based pharmaceuticals and other bioactive molecules. chemimpex.com The incorporation of non-natural D-amino acids like D-asparagine into peptide sequences is a powerful strategy in medicinal chemistry for designing peptide analogs with improved therapeutic properties.
Future research directions in this area include:
Enhanced Stability: Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. Replacing one or more L-amino acids with D-isomers, such as D-asparagine, can create peptides that are resistant to enzymatic cleavage, thereby increasing their in vivo half-life and bioavailability.
Potency and Selectivity: The specific stereochemistry of a peptide is critical for its interaction with biological targets like receptors and enzymes. Introducing a D-asparagine residue can alter the peptide's three-dimensional structure, potentially leading to enhanced binding affinity (potency) and greater selectivity for the intended target over off-targets. nih.gov
Novel Peptide Structures: Boc-D-Asn-OH facilitates the synthesis of complex peptide structures, including cyclic peptides and peptidomimetics. Cyclic peptides, in particular, often exhibit improved stability and binding properties compared to their linear counterparts. bmglabtech.com
Bioconjugation: The asparagine side chain can be a site for modification. Peptides containing D-asparagine can be synthesized and subsequently linked to other molecules, such as drugs, imaging agents, or polymers, to create advanced bioconjugates for targeted drug delivery or medical diagnostics.
Integration with High-Throughput Screening and Combinatorial Chemistry Approaches
The discovery of new peptide-based drugs is increasingly reliant on modern, high-throughput methodologies. Boc-D-Asn-OH and other protected amino acids are essential tools for combinatorial chemistry, which involves the rapid synthesis of large collections of molecules known as peptide libraries. chemimpex.com
The integration of Boc-D-Asn-OH with these advanced platforms involves:
Peptide Library Synthesis: Using automated solid-phase peptide synthesis (SPPS), Boc-D-Asn-OH can be systematically incorporated at various positions within a peptide sequence to generate vast libraries containing thousands to millions of unique peptides. peptide.com These libraries can explore a wide range of chemical diversity. chemimpex.com
High-Throughput Screening (HTS): Once synthesized, these peptide libraries can be screened against specific biological targets using HTS assays. bmglabtech.comcreative-peptides.com HTS allows for the rapid testing of thousands of compounds to identify "hits"—peptides that exhibit a desired biological activity, such as inhibiting an enzyme or binding to a cell surface receptor. drugtargetreview.comnih.gov
Structure-Activity Relationship (SAR) Studies: Hits identified from HTS can be resynthesized with systematic variations to explore the structure-activity relationship. By using Boc-D-Asn-OH and other analogs, researchers can determine the importance of the asparagine residue's stereochemistry and position for the peptide's activity, guiding the design of more potent and selective drug candidates. chemimpex.com
Virtual Screening: Computational methods are also being used to design peptide libraries and predict their binding affinities for target proteins. nih.gov High-throughput virtual screening (HTVS) can prioritize which peptides to synthesize using building blocks like Boc-D-Asn-OH, making the discovery process more efficient and cost-effective. nih.gov
Q & A
Q. How can researchers design experiments to replicate Boc-D-Asn-OH synthesis protocols from literature?
- Methodological Answer :
- Critical literature review : Identify variables (e.g., catalyst loading, reaction time) not fully detailed in original papers.
- Use Design of Experiments (DoE) to test parameter robustness (e.g., pH, temperature).
- Validate outcomes via orthogonal techniques (e.g., compare elemental analysis with MS data) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
